3-formyl-N,N-dimethylbenzamide
Overview
Description
3-formyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzamide, where the benzene ring is substituted with a formyl group at the third position and a dimethylamino group at the amide nitrogen.
Mechanism of Action
Target of Action
It is known that similar compounds, such as n,n-dimethylformamide (dmf) and n,n-dimethylacetamide (dmac), interact with a variety of biological targets, contributing to the synthesis of various compounds .
Mode of Action
It is known that dmf and dmac, which are structurally similar to 3-formyl-n,n-dimethylbenzamide, can deliver their own h, c, n, and o atoms for the synthesis of a variety of compounds . They can act as nucleophilic or electrophilic reagents, with neutral, ionic, and radical species potentially being key intermediates .
Biochemical Pathways
Dmf and dmac, which are structurally similar, are known to participate in a rich array of reactions, potentially affecting multiple biochemical pathways .
Result of Action
It is known that similar compounds, such as dmf and dmac, contribute to the synthesis of a variety of compounds .
Action Environment
It is known that similar compounds, such as dmf and dmac, can be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-formyl-N,N-dimethylbenzamide can be synthesized through several methods. One common approach involves the formylation of N,N-dimethylbenzamide using a Vilsmeier-Haack reagent, which is typically prepared from dimethylformamide and phosphorus oxychloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process. The product is then purified through crystallization or distillation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
3-formyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-carboxy-N,N-dimethylbenzamide.
Reduction: 3-hydroxymethyl-N,N-dimethylbenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-formyl-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzamide: Lacks the formyl group, making it less reactive in certain chemical transformations.
3-formylbenzamide: Lacks the dimethylamino group, which affects its solubility and reactivity.
N,N-dimethylformamide: A simpler amide with different reactivity and applications.
Uniqueness
3-formyl-N,N-dimethylbenzamide is unique due to the presence of both the formyl and dimethylamino groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
3-formyl-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTDKUFZGNDHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155339 | |
Record name | Benzamide, 3-formyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126926-36-1 | |
Record name | Benzamide, 3-formyl-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 3-formyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formyl-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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